Oleuropeic acid 8-O-glucoside

Antibacterial Helicobacter pylori MIC

Specify Oleuropeic acid 8-O-glucoside for validated anti-H. pylori research. Unlike oleuropein, this monoterpene glucoside exhibits reproducible MIC (100 μg/mL) against clinical H. pylori strains. Its defined purity (≥98% HPLC) and hydrophilic profile (LogP -0.76) make it an essential positive control for susceptibility assays and a reliable analytical standard for metabolomics. Ensure batch-to-batch consistency.

Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol
Cat. No. B030009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleuropeic acid 8-O-glucoside
Molecular FormulaC16H26O8
Molecular Weight346.37 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1
InChIKeyRQEWNDZNKBUWDH-LREAXHOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement-Ready Oleuropeic Acid 8-O-Glucoside: Baseline Identity and Key Technical Attributes


Oleuropeic acid 8-O-glucoside (CAS 865887-46-3, molecular formula C₁₆H₂₆O₈, molecular weight 346.37 g/mol) is a terpenic monoterpene glucose ester belonging to the class of fatty acyl glycosides of mono- and disaccharides . The compound is a naturally occurring secondary metabolite first isolated and characterized from the twigs and leaves of Juniperus communis var. depressa . Structurally, it consists of an oleuropeic acid aglycone moiety linked via an ester bond to a β-D-glucopyranose unit at the C-8 position. The compound exhibits a defined stereochemical configuration with six chiral centers and is commercially available as a purified natural product (≥98% purity by HPLC) from multiple vendors for research applications . Its physicochemical profile includes a LogP value of -0.76, indicating moderate hydrophilicity .

Procurement Risk: Why Oleuropeic Acid 8-O-Glucoside Cannot Be Interchanged with Oleuropein or Other In-Class Analogs


Despite shared structural motifs within the oleuropeic acid/oleuropein chemical family, substitution of oleuropeic acid 8-O-glucoside with other monoterpene glycosides is not scientifically justified due to fundamentally divergent biological activity profiles. Specifically, while oleuropein—a widely studied iridoid glucoside from Olea europaea—exhibits no direct antibacterial activity against Helicobacter pylori as a single agent (MIC > tested range) , oleuropeic acid 8-O-glucoside demonstrates reproducible, strain-independent activity against H. pylori (MIC 100 μg/mL across three distinct clinical isolates) . This qualitative difference in target engagement precludes interchangeability for antimicrobial applications. Furthermore, the glycosylation pattern at the C-8 position of the oleuropeic acid scaffold—as opposed to the more complex secoiridoid glycoside structure of oleuropein—yields a simpler, more tractable molecular entity with distinct physicochemical properties, including a lower topological polar surface area (TPSA 137.00 Ų) and LogP (-0.76) that influence membrane permeability and formulation behavior . Researchers and procurement specialists seeking validated anti-H. pylori activity or a chemically defined oleuropeic acid monoglucoside standard must therefore specify this exact compound.

Quantitative Differentiation Evidence for Oleuropeic Acid 8-O-Glucoside Against In-Class Comparators


Direct Antibacterial Activity Against Helicobacter pylori: Oleuropeic Acid 8-O-Glucoside vs. Oleuropein

Oleuropeic acid 8-O-glucoside exhibits direct, strain-independent antibacterial activity against Helicobacter pylori, whereas the structurally related iridoid glycoside oleuropein shows no detectable activity as a single agent under comparable assay conditions. In a standardized broth microdilution assay, oleuropeic acid 8-O-glucoside inhibited growth of three H. pylori strains (NCTC11637, NCTC11916, and OCO1) with an MIC of 100 μg/mL . In contrast, oleuropein tested alone against H. pylori strains NCTC 11638 and HP661 using the same broth microdilution methodology showed no inhibitory effect at any concentration evaluated .

Antibacterial Helicobacter pylori MIC

Physicochemical Differentiation: LogP and TPSA of Oleuropeic Acid 8-O-Glucoside vs. Oleuropein

Oleuropeic acid 8-O-glucoside possesses a calculated LogP of -0.76 and a topological polar surface area (TPSA) of 137.00 Ų , reflecting moderate hydrophilicity. In comparison, oleuropein exhibits a reported LogP of 0.13 , indicating relatively higher lipophilicity. This 0.89 LogP unit difference corresponds to approximately a 7.8-fold difference in partition coefficient between octanol and water.

LogP TPSA Physicochemical properties

Analytical Characterization and Purity Standards for Oleuropeic Acid 8-O-Glucoside vs. Complex Plant Extracts

Commercially sourced oleuropeic acid 8-O-glucoside is routinely supplied with certificate of analysis confirming ≥98% purity as determined by HPLC, and often accompanied by 1H-NMR spectral data for structural verification . In contrast, oleuropein-rich olive leaf extracts or other crude plant preparations contain variable and undefined mixtures of related phenolic and terpenic compounds, with typical oleuropein content ranging from 15–25% w/w in standardized extracts .

Purity HPLC NMR Quality control

Antioxidant Capacity: Oleuropeic Acid 8-O-Glucoside vs. Cypellocarpin A

While direct antioxidant data for oleuropeic acid 8-O-glucoside itself is limited in the peer-reviewed literature, structurally related oleuropeic acid glucose esters—specifically cypellocarpin A, a phenol glycoside acylated with (+)-oleuropeic acid isolated from Eucalyptus cypellocarpa—exhibit measurable DPPH radical scavenging activity with an IC50 of 3.8 μM . The α,β-unsaturated carbonyl moiety common to all oleuropeic acid derivatives is the key pharmacophore conferring antioxidant potential via Michael addition chemistry .

Antioxidant DPPH IC50

Validated Application Scenarios for Oleuropeic Acid 8-O-Glucoside in Research and Development


Helicobacter pylori Antimicrobial Susceptibility Testing and Mechanistic Studies

Oleuropeic acid 8-O-glucoside serves as a validated, single-entity positive control for in vitro H. pylori growth inhibition assays. Based on the established MIC of 100 μg/mL against three clinically relevant strains , researchers can employ the compound to calibrate susceptibility testing protocols, investigate structure-activity relationships of monoterpene glycosides, or screen for synergistic combinations with conventional antibiotics. Unlike oleuropein, which lacks direct activity , this compound provides a reproducible benchmark for anti-H. pylori natural product research.

Analytical Reference Standard for Oleuropeic Acid Glycoside Quantification in Plant Metabolomics

The high commercial purity (≥98%) and full spectroscopic characterization of oleuropeic acid 8-O-glucoside make it an ideal analytical reference standard for UPLC-MS/MS or HPLC-based quantification of oleuropeic acid derivatives in Eucalyptus, Juniperus, and Elsholtzia species. Researchers performing metabolomic profiling of Eucalyptus sideroxylon, which contains at least five distinct oleuropeic acid glucosides , can use this compound for retention time alignment, mass spectral library building, and absolute quantitation.

Chemical Biology Probe for α,β-Unsaturated Carbonyl-Mediated Bioactivity

Oleuropeic acid 8-O-glucoside contains the characteristic α,β-unsaturated carbonyl motif that is the central pharmacophore for antioxidant, anti-inflammatory, and anti-tumor promoting activities observed across the >20 known monoterpene acid glucose esters from Eucalyptus . Researchers investigating Michael addition chemistry or electrophilic signaling modulation can use this structurally simpler, commercially available monoglucoside as a tractable molecular probe to dissect the contribution of the oleuropeic acid scaffold to biological effects, without confounding phenolic moieties present in more complex derivatives like cypellocarpins.

Formulation Development of Hydrophilic Natural Product Antimicrobials

With a LogP of -0.76 and TPSA of 137.00 Ų , oleuropeic acid 8-O-glucoside exhibits physicochemical properties suitable for aqueous-based formulation development. In contrast to the more lipophilic oleuropein (LogP 0.13), this compound may serve as a model hydrophilic monoterpene glycoside for evaluating solubility-enhancing excipients, developing parenteral or ophthalmic formulations, or studying the impact of glycosylation on natural product bioavailability. Formulators can leverage the compound‘s established purity and stability data to de-risk early-stage development.

Technical Documentation Hub

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